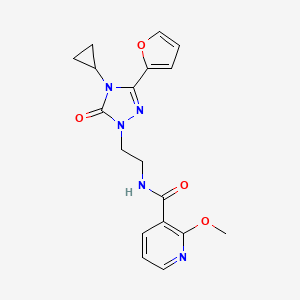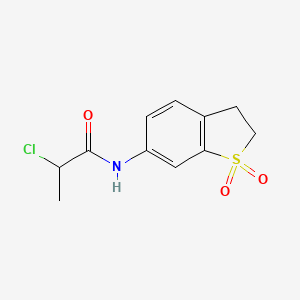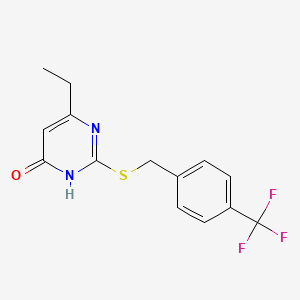
6-ethyl-2-((4-(trifluoromethyl)benzyl)thio)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-2-((4-(trifluoromethyl)benzyl)thio)pyrimidin-4(3H)-one is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
Antiviral Applications
Compounds related to 6-ethyl-2-((4-(trifluoromethyl)benzyl)thio)pyrimidin-4(3H)-one have demonstrated significant antiviral properties. For instance, derivatives of pyrimidin-4(3H)-one have shown clear virus-inhibiting properties against the type 1 human immunodeficiency virus (HIV-1) in vitro, highlighting their potential as antiviral agents (Novikov, Ozerov, Sim, & Buckheit, 2004).
Antimicrobial and Antifungal Applications
Several synthesized derivatives have exhibited promising antimicrobial and antifungal activities. For example, research has shown that certain pyrimidine and thiophene derivatives possess significant antimicrobial efficacy against Staphylococcus aureus and other pathogens (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015). Another study highlighted the synthesis of compounds with potent antibacterial and anti-inflammatory properties, with one compound showing comparable potency to ampicillin against Bacillus strains (Lahsasni et al., 2018).
Antitumor and Antifolate Agents
These compounds have also been explored for their antitumor and antifolate activities. For instance, nonclassical analogues of pyrrolo[2,3-d]pyrimidines, derived from these compounds, were synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Some analogues demonstrated potent and selective inhibition of DHFR from pathogens causing opportunistic infections (Gangjee et al., 2007). Furthermore, dual inhibitors of thymidylate synthase (TS) and DHFR were synthesized, showing excellent inhibition of human TS and DHFR, indicating their potential as antitumor agents (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Novel Synthesis Techniques
Research has also focused on novel synthesis techniques for these compounds, such as the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction. This green approach simplifies the synthesis process, indicating a step towards more sustainable chemical production (Shi et al., 2018).
Propriétés
IUPAC Name |
4-ethyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2OS/c1-2-11-7-12(20)19-13(18-11)21-8-9-3-5-10(6-4-9)14(15,16)17/h3-7H,2,8H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDAXGQHNYIEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

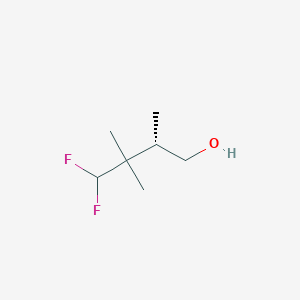
![N-(2,4-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2850601.png)
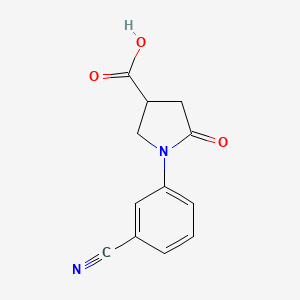
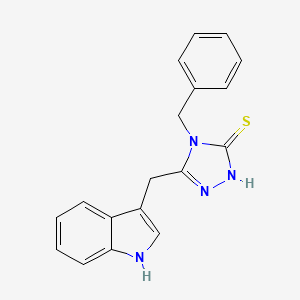
![3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide](/img/structure/B2850605.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2850606.png)
![2-(2,5-Dimethylphenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2850609.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2850610.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2850611.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate](/img/structure/B2850613.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2850616.png)
